Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate
Overview
Description
Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate is a chemical compound with the molecular formula C12H6ClF4NO2. It is a quinoline derivative, characterized by the presence of chloro, fluoro, and trifluoromethyl groups.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target peripheral sensory trigeminal nerves .
Mode of Action
It is known that similar compounds interact with their targets through a process called suzuki–miyaura coupling . This process involves the formation of a new bond between palladium and the electrophilic organic groups, followed by transmetalation, where nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
Similar compounds have been known to affect the suzuki–miyaura coupling pathway .
Result of Action
Similar compounds have been known to produce neurotransmitters, such as a calcitonin gene-related peptide (cgrp) receptor antagonist .
Action Environment
It is known that the compound is stable under normal storage temperatures .
Biochemical Analysis
Biochemical Properties
Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of specific genes, thereby affecting protein synthesis and cellular functions . Additionally, it impacts cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, including enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the specific target . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular responses. Toxicity studies have indicated that high doses of the compound can cause significant cellular damage and disrupt normal physiological functions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced, leading to different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinoline derivatives, while hydrolysis will produce the corresponding carboxylic acid .
Scientific Research Applications
Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate: Similar in structure but with different substituents.
4-chloro-6-fluoro-2-(trifluoromethyl)quinoline: Lacks the ester group.
6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate: Lacks the chloro group.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloro and fluoro groups, along with the trifluoromethyl group, enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF4NO2/c1-20-11(19)8-9(13)6-4-5(14)2-3-7(6)18-10(8)12(15,16)17/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKUQCDVBNMBGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC(=C2)F)N=C1C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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